![molecular formula C12H19NO3 B6601133 rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 2095396-80-6](/img/structure/B6601133.png)
rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
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Overview
Description
Rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate (RtBC) is a cyclic organic compound belonging to the class of heterocyclic compounds. It is a highly versatile and important compound in organic synthesis and analytical chemistry due to its unique properties. RtBC is widely used in the synthesis of pharmaceuticals, natural products, and other organic compounds. It is also used in the research and development of new materials, such as polymers, polysaccharides, and nanomaterials. In addition, RtBC is used in the synthesis of various small molecules and polymers.
Mechanism of Action
RtBC is a highly reactive compound due to its unique structure. It undergoes a variety of reactions, such as nucleophilic substitution, electrophilic addition, and condensation reactions. In addition, RtBC can undergo cyclization reactions, which involve the formation of a cyclic compound from a linear compound. It can also undergo a variety of other reactions, such as hydrolysis, oxidation, and polymerization.
Biochemical and Physiological Effects
RtBC has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have anti-microbial, anti-viral, and anti-fungal properties. In addition, RtBC has been shown to have anti-allergic and anti-inflammatory effects. Furthermore, RtBC has been shown to have anti-platelet and anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
RtBC has several advantages and limitations when used in lab experiments. One of the advantages of using RtBC is its high reactivity, which makes it suitable for a variety of reactions. In addition, RtBC is a highly versatile and important compound in organic synthesis and analytical chemistry due to its unique properties. Furthermore, RtBC is relatively inexpensive and easily available.
However, there are some limitations to using RtBC in lab experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, RtBC can be toxic and hazardous if not handled properly. Furthermore, RtBC can be difficult to purify and can produce unwanted byproducts.
Future Directions
RtBC has a number of potential future directions. One potential future direction is the development of new materials, such as polymers, polysaccharides, and nanomaterials. In addition, RtBC can be used in the synthesis of pharmaceuticals, natural products, and other organic compounds. Furthermore, RtBC can be used in the research and development of new drugs and treatments. Finally, RtBC can be used in the synthesis of various small molecules and polymers.
Synthesis Methods
RtBC can be synthesized by a variety of methods, such as the Williamson ether synthesis, the reductive amination method, and the acid-catalyzed cyclization. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide to form an ether. The reductive amination method involves the reaction of an amine with an aldehyde or ketone to form an amine. The acid-catalyzed cyclization involves the reaction of an alkene with an acid to form a cyclic compound.
Scientific Research Applications
RtBC has numerous applications in scientific research. It has been used in the synthesis of various organic compounds, such as polysaccharides, polymers, and nanomaterials. It has also been used in the synthesis of pharmaceuticals, natural products, and other organic compounds. In addition, RtBC has been used in the research and development of new materials, such as polymers, polysaccharides, and nanomaterials. Furthermore, RtBC has been used in the synthesis of various small molecules and polymers.
properties
IUPAC Name |
tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9-4-5-12(9,7-13)8-14/h8-9H,4-7H2,1-3H3/t9-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHVWMRXSNLKKM-JOYOIKCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC2(C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate |
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